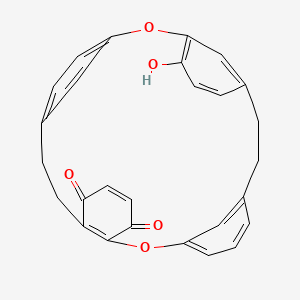
Marchantinquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marchantinquinone is a natural product found in Reboulia hemisphaerica with data available.
Applications De Recherche Scientifique
Total Synthesis
The first synthesis of Marchantinquinone, a bisbibenzylic diether with a quinone structure, was reported by López, Pandolfi, and Seoane (2000). This compound, derived from extracts of Reboulia hemisphaerica, has exhibited a wide range of biological activities and is notable for its unique structure among Bryophytes (López, Pandolfi, & Seoane, 2000).
Biological Activities
Marchantinquinone and related compounds have been studied for their diverse biological activities. For instance, Emodin, a derivative, has been found to exert antiproliferative effects on various cancer cell lines, and its molecular mechanism is linked to apoptosis induction through caspase activation in human cervical cancer cells (Srinivas et al., 2003). Additionally, Emodin's role in inflammatory disorders and cancer, through its interaction with major molecular targets like NF-κB, has been documented, highlighting its therapeutic potential (Shrimali et al., 2013).
Pharmacology and Toxicology
The pharmacological and toxicological profile of Emodin, another anthraquinone derivative, has been reviewed, emphasizing its potential as a drug for diseases like cancer, diabetes, and neurodegenerative disorders (Cui et al., 2020).
Chemical Analysis
Research on the liverwort Marchantia debilis identified marchantinquinone-1′-methyl ether along with other bis-bibenzyls, marking the first chemical analysis of this African liverwort and highlighting the presence of bis-bibenzyls with a quinone moiety in the Marchantia genus (Anchang et al., 2016).
Propriétés
Nom du produit |
Marchantinquinone |
|---|---|
Formule moléculaire |
C28H22O5 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione |
InChI |
InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2 |
Clé InChI |
RZDIKGWHRSOWGG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Synonymes |
marchantinquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



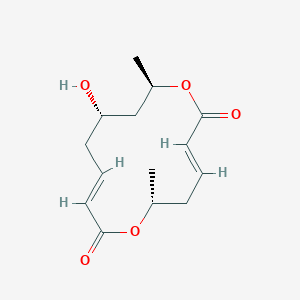
![methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate](/img/structure/B1249394.png)

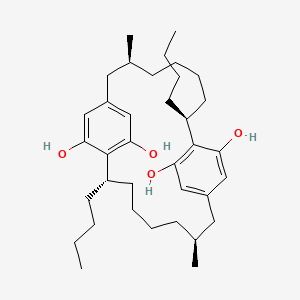
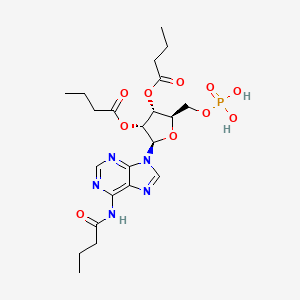


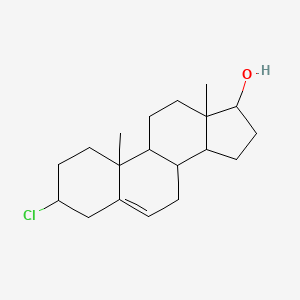
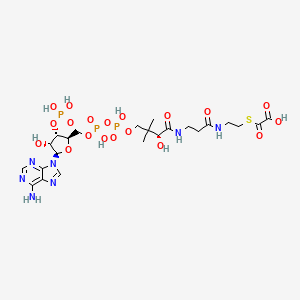
![methyl (1R,13E,16S)-18-acetyloxy-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B1249407.png)
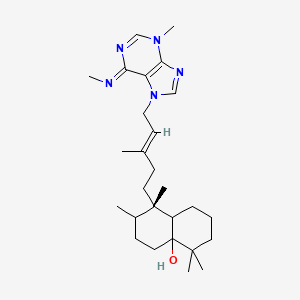
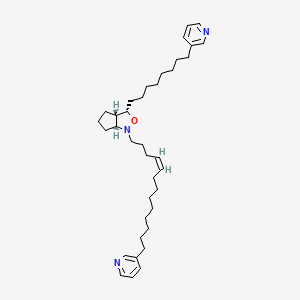
![2,2-dimethylpropanoyloxymethyl (5R,6S)-3-[[(2-amino-2-oxoethyl)-methylamino]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1249410.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)